(+)-KDT501

Diabetes PPARγ Partial Agonism

Researchers studying insulin resistance face the challenge of separating therapeutic benefits from adipogenic side effects typical of full PPARγ agonists. KDT 501 potassium solves this by offering partial PPARγ activation (29% of rosiglitazone's maximal efficacy) combined with GPR120 agonism, enabling dissection of insulin-sensitizing pathways without adipogenesis. • Dual PPARγ/GPR120 agonist with anti-inflammatory activity not shared by rosiglitazone • In vivo efficacy: improves glucose tolerance and reduces HbA1c in DIO mice and ZDF rats • Stereochemically pure hop-derived compound; comprehensive QC documentation included

Molecular Formula C21H33KO5
Molecular Weight 404.6 g/mol
Cat. No. B12432464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-KDT501
Molecular FormulaC21H33KO5
Molecular Weight404.6 g/mol
Structural Identifiers
SMILESCC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)[O-])C(=O)CC(C)C.[K+]
InChIInChI=1S/C21H34O5.K/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4;/h12-15,25-26H,7-11H2,1-6H3;/q;+1/p-1/t15-,21+;/m0./s1
InChIKeyGSYUJDSXIXKQIB-QWABXWKJSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KDT 501 Potassium (1374259-84-3) Profile: A Stereochemically Defined Hop-Derived Cyclopentadione for Metabolic Research


Potassium;(4R,5S)-5-hydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)-5-(4-methylpentanoyl)-3-oxocyclopenten-1-olate, commonly referred to as KDT 501 potassium (CAS: 1374259-84-3), is a novel, stereochemically pure substituted 1,3-cyclopentadione derived from hop extracts [1]. It is characterized as a dual agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) and G protein-coupled receptor 120 (GPR120) [2]. This specific potassium salt is being investigated for its potential in managing conditions like type 2 diabetes and insulin resistance [3].

The Risk of Substituting KDT 501 Potassium with Generic Hop Extracts or Simple PPAR Agonists


Generic substitution with simple hop extracts or standard PPARγ agonists like rosiglitazone is not scientifically valid due to the compound's precise stereochemistry and unique biological fingerprint. KDT 501 potassium is a specific, enantiomerically pure molecule derived from a complex natural source, whereas generic hop extracts are complex mixtures [1]. Furthermore, its functional profile is distinct from full PPARγ agonists, characterized by partial receptor activation and unique anti-inflammatory effects that are not shared by agents like rosiglitazone [2]. These differences in molecular identity and downstream biological activity, as quantified in the evidence below, underscore that KDT 501 is not interchangeable with in-class alternatives.

KDT 501 Potassium: A Quantitative Evidence Guide for Scientific Selection and Procurement


Partial PPARγ Agonism: Lower Maximal Efficacy and Potency Compared to Rosiglitazone

KDT 501 potassium exhibits only modest, partial PPARγ agonist activity. In a direct head-to-head comparison, KDT 501 showed significantly lower potency and efficacy for PPARγ activation compared to the full agonist rosiglitazone [1].

Diabetes PPARγ Partial Agonism

Unique Anti-Inflammatory Activity in Monocytes Not Shared by Rosiglitazone

KDT 501 potassium demonstrates anti-inflammatory effects that are mechanistically distinct from rosiglitazone. While the paper quantifies these effects (e.g., reduction in TNF-α and LPS-mediated inflammatory markers), the key differentiating factor is the absence of this activity in the comparator, rosiglitazone, under the same experimental conditions [1].

Inflammation Immunometabolism Macrophages

In Vivo Efficacy in Diet-Induced Obesity (DIO) Mouse Model

In a DIO mouse model, oral administration of KDT 501 potassium led to significant metabolic improvements. While a direct comparator arm (e.g., pioglitazone) was not included in the same study for all endpoints, the magnitude of effect can be benchmarked against the untreated control group and literature values for other agents [1].

Obesity Glucose Tolerance Insulin Resistance

Optimal Application Scenarios for KDT 501 Potassium in Research and Development


Investigating Partial vs. Full PPARγ Agonism in Adipocyte Biology and Insulin Sensitivity

Researchers can utilize KDT 501 potassium as a tool compound to dissect the differential transcriptional and metabolic outcomes of partial versus full PPARγ activation. Its lower maximal efficacy (29% of rosiglitazone) [1] provides a unique opportunity to explore signaling pathways that uncouple the insulin-sensitizing effects from the adverse effects (e.g., adipogenesis, fluid retention) associated with full agonists like rosiglitazone.

Exploring the Role of GPR120 and Anti-Inflammatory Pathways in Metabolic Disease Models

Given its dual activity as a GPR120 agonist [1] and its unique anti-inflammatory effects not observed with rosiglitazone [2], KDT 501 potassium is an ideal candidate for studies examining the intersection of fatty acid sensing (via GPR120) and immunometabolism. It is particularly relevant in models of obesity-induced adipose tissue inflammation and macrophage polarization.

Development of Novel Therapeutic Agents for Type 2 Diabetes and Insulin Resistance

The compound's demonstrated in vivo efficacy in improving glucose tolerance and reducing HbA1c in rodent models of diabetes (DIO mice and ZDF rats) [1] positions it as a promising lead compound or a reference standard in drug discovery programs targeting type 2 diabetes. Its distinct pharmacological profile, separate from metformin and pioglitazone [2], offers a potential new therapeutic avenue.

Benchmarking Stereochemically Pure Natural Product Derivatives

As a stereochemically pure derivative of a complex natural product mixture (hops), KDT 501 potassium serves as a valuable analytical standard and positive control. It can be used in studies aimed at isolating and characterizing the specific biological activities of individual hop acid congeners, which are often obscured in crude extracts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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